6-Piperidinonicotinic acid

Description

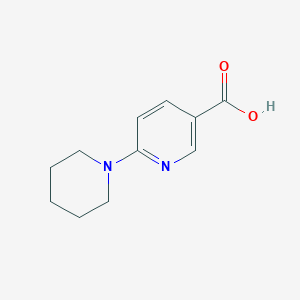

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPWWMSKVYYSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383387 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-50-2 | |

| Record name | 6-(Piperidin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Piperidinonicotinic Acid: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-piperidinonicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application as a scaffold for developing potent kinase inhibitors. While specific experimental data for 6-piperidinonicotinic acid is limited in publicly accessible literature, this guide leverages data from closely related analogs to illustrate its potential biological applications and provides detailed experimental methodologies.

Chemical Identity and Physicochemical Properties

6-Piperidinonicotinic acid, also known as 6-(piperidin-1-yl)pyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The core structure consists of a pyridine ring carboxylated at the 3-position, with a piperidine ring attached at the 6-position. This substitution pattern makes it a valuable scaffold for creating diverse chemical libraries for drug discovery.

Chemical Structure:

Table 1: Physicochemical Properties of 6-Piperidinonicotinic Acid

| Property | Value | Source |

| CAS Number | 120800-50-2 | Vendor Data |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Vendor Data |

| Molecular Weight | 206.24 g/mol | Vendor Data |

| IUPAC Name | 6-(piperidin-1-yl)nicotinic acid | IUPAC |

| Appearance | White to off-white solid (predicted) | Vendor Data |

| Solubility | Soluble in DMSO (predicted) | Vendor Data |

Synthesis of 6-Piperidinonicotinic Acid

The synthesis of 6-piperidinonicotinic acid can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor is a 6-halonicotinic acid, such as 6-chloronicotinic acid, which is reacted with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the halide by the amine nucleophile.

Experimental Protocol: Synthesis of 6-Piperidinonicotinic Acid

This protocol is a representative procedure based on established methods for SNAr reactions on pyridine rings.

Materials:

-

Ethyl 6-chloronicotinate

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution. To a solution of ethyl 6-chloronicotinate (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Step 2: Work-up and Extraction. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 6-(piperidin-1-yl)nicotinate.

-

Step 3: Saponification. The crude ester is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide. The solution is stirred at room temperature for 12-18 hours.

-

Step 4: Acidification and Isolation. The ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 3-4 with 1M hydrochloric acid, resulting in the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 6-piperidinonicotinic acid.

Biological Activity and Therapeutic Potential

Nicotinic acid and its derivatives exhibit a wide range of biological activities. The 6-piperidinonicotinic acid scaffold is of particular interest in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.

Application as a Scaffold for PIM-1 Kinase Inhibitors

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various human cancers, including prostate, breast, and hematological malignancies. PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. Several studies have explored the use of nicotinic acid derivatives as PIM-1 kinase inhibitors.

A closely related analog, 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile , has demonstrated potent inhibitory activity against PIM-1 kinase.[1] This highlights the potential of the 6-piperidinonicotinic acid core in the design of novel anti-cancer agents.

Table 2: Illustrative Biological Activity of a Related Piperidine-Containing Nicotinic Acid Derivative

| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |

| 4,6-Dimethyl-2-(2-oxo-2-(piperidin-1-yl)ethoxy)nicotinonitrile | PIM-1 | 19.8 | In vitro kinase assay | [1] |

Disclaimer: The data presented in this table is for an analog and is intended to be illustrative of the potential activity of compounds derived from the 6-piperidinonicotinic acid scaffold.

PIM-1 Signaling Pathway

The diagram below illustrates a simplified PIM-1 signaling pathway, which is involved in cell survival and proliferation. PIM-1 phosphorylates and inactivates pro-apoptotic proteins such as BAD, and activates proteins involved in cell cycle progression like CDC25A.

Experimental Protocols for Biological Evaluation

The following is a representative protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds against PIM-1 kinase.

PIM-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a derivative of 6-piperidinonicotinic acid) against PIM-1 kinase.

Materials:

-

Recombinant human PIM-1 kinase

-

PIM-1 substrate peptide (e.g., a BAD-derived peptide)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mixture containing assay buffer, PIM-1 kinase, and the substrate peptide.

-

Kinase Reaction: In a 96-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the kinase reaction mixture and a solution of ATP containing a tracer amount of [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

-

Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

6-Piperidinonicotinic acid is a versatile chemical building block with considerable potential for the development of novel therapeutics, particularly in the area of oncology. Its straightforward synthesis and the demonstrated biological activity of its derivatives as kinase inhibitors make it an attractive scaffold for further investigation. This guide provides a foundational understanding of its properties and a framework for its synthesis and biological evaluation, intended to facilitate further research and drug discovery efforts.

References

Physical and chemical properties of 6-Piperidinonicotinic acid

An In-depth Technical Guide to 6-Piperidinonicotinic Acid

Abstract

6-Piperidinonicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] It features a piperidine ring attached to the 6-position of a pyridine-3-carboxylic acid (nicotinic acid) core, creating a versatile scaffold for the synthesis of novel pharmaceutical candidates.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Piperidinonicotinic acid, along with relevant experimental methodologies, synthesis pathways, and its applications in research.

Chemical and Physical Properties

The properties of 6-Piperidinonicotinic acid are summarized below. The compound's structure, incorporating both a basic piperidine ring and an acidic carboxylic acid group, suggests unique solubility and reactivity characteristics.[2]

| Property | Value | Source |

| IUPAC Name | 6-(piperidin-1-yl)pyridine-3-carboxylic acid | [1] |

| Synonyms | 6-Piperidin-1-ylnicotinic acid, 6-(1-Piperidinyl)pyridine-3-carboxylic acid, Buttpark 99\12-83 | [2] |

| CAS Number | 120800-50-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White powder (based on related compounds) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | [4] |

| Solubility | Expected to be soluble in polar solvents | [2] |

| pKa | Not available | |

| logP | Not available |

Spectroscopic Analysis

While specific spectra for 6-Piperidinonicotinic acid are not provided in the search results, characteristic spectroscopic features can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy : Expected characteristic vibrational frequencies include a broad O-H stretch for the hydrogen-bonded carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), C=C and C=N stretches for the pyridine ring (1400-1600 cm⁻¹), and C-H stretches for the aliphatic piperidine and aromatic pyridine rings (2850-3100 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (downfield). The protons on the piperidine ring would appear as multiplets in the aliphatic region (upfield). The carboxylic acid proton would likely be a broad singlet.

-

¹³C NMR : The spectrum would show signals for the carbonyl carbon of the carboxylic acid, carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.

-

Synthesis and Reactivity

6-Piperidinonicotinic acid is a derivative of nicotinic acid and can be synthesized through various organic reactions.[1]

Synthesis Pathway: Buchwald-Hartwig Amination

A common method for synthesizing compounds of this type is the Buchwald-Hartwig amination. This involves a palladium-catalyzed cross-coupling reaction between an aryl halide (6-chloronicotinic acid) and an amine (piperidine).[1]

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Synthesis

A generalized protocol for the Buchwald-Hartwig amination to synthesize 6-Piperidinonicotinic acid is as follows:

-

Preparation : To an oven-dried reaction vessel, add 6-chloronicotinic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Addition of Reactants : Add anhydrous solvent (e.g., dioxane) followed by piperidine via syringe.

-

Reaction : Heat the mixture to the required temperature (e.g., 100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup : Cool the mixture to room temperature, dilute with water, and neutralize with acid. Extract the product into an organic solvent.

-

Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield pure 6-Piperidinonicotinic acid.

Applications in Research and Drug Development

6-Piperidinonicotinic acid serves as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a key building block for synthesizing more complex molecules with potential biological activity.[1][2] It is particularly valuable in the development of:

-

Kinase inhibitors

-

Receptor modulators

-

Other biologically active small molecules[1]

While specific receptor binding data for 6-Piperidinonicotinic acid is not widely published, its parent compound, nicotinic acid, is a known agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).[1] The structural modifications in 6-Piperidinonicotinic acid would significantly alter its binding properties, making it a target for structure-activity relationship (SAR) studies.[1]

Caption: Hypothetical GPCR signaling pathway.

Safety and Handling

Safety information for the closely related compound 2-Piperidinonicotinic acid indicates that it may be harmful by inhalation, in contact with skin, and if swallowed.[4] It may also cause eye, skin, and respiratory system irritation.[4]

-

Handling : Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.[4]

-

Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials such as oxidizing agents and bases.[4]

Experimental Protocols

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid compound like 6-Piperidinonicotinic acid is as follows:

-

Sample Preparation : Ensure the sample is dry and finely powdered.

-

Capillary Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : Place the capillary tube in a melting point apparatus.

-

Heating : Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation : Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

References

A Technical Guide to the Biological Activity of 6-Piperidinonicotinic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 6-piperidinonicotinic acid and its structurally related analogs. The document collates quantitative data from preclinical studies, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Biological Activities and Quantitative Data

Derivatives of nicotinic acid and nipecotic acid, which share structural similarities with 6-piperidinonicotinic acid, have been extensively studied for a range of biological activities. The primary areas of investigation include their effects as analgesic, anti-inflammatory, and anticonvulsant agents, with a significant focus on their role as GABA uptake inhibitors.

Analgesic and Anti-inflammatory Activity

A series of 2-substituted phenyl derivatives of nicotinic acid have demonstrated notable analgesic and anti-inflammatory properties. The data presented below summarizes the activity of key compounds compared to the reference drug, mefenamic acid.

Table 1: Analgesic Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid [1][2]

| Compound | Structure (Substituent on Phenyl Ring) | Analgesic Activity (% reduction in writhing) |

| 4a | 2-bromo | 61.7 ± 4.8 |

| 4c | 2-bromo, 5-methyl | 73.7 ± 6.2 |

| 4d | 2-bromo, 4-chloro | 68.3 ± 5.1 |

| Mefenamic Acid | - | 72.4 ± 4.6 |

Table 2: Anti-inflammatory Activity and Cytokine Inhibition of Nicotinic Acid Derivatives [1][2][3]

| Compound | In Vivo Anti-inflammatory Activity (% edema inhibition) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |

| 4a | Significant | Significant | Significant |

| 4c | Most Biologically Active | Significant | Significant |

| 4d | Significant | Significant | Significant |

| Mefenamic Acid | Reference | - | - |

GABA Uptake Inhibition and Anticonvulsant Activity

Nipecotic acid and its derivatives are well-established inhibitors of GABA uptake, which is a key mechanism for enhancing GABAergic neurotransmission and achieving anticonvulsant effects.[4][5] The marketed antiepileptic drug, Tiagabine, is a lipophilic derivative of nipecotic acid.[6][7] Structure-activity relationship (SAR) studies have revealed that the incorporation of bulky, lipophilic groups enhances the inhibitory activity at GABA transporters (GATs).

Table 3: GABA Uptake Inhibition by Nipecotic Acid Derivatives

| Compound | Modification | Target | Potency | Reference |

| Nipecotic Acid | Parent Compound | GAT-1 | Potent | [5][8] |

| N-Methylnipecotic acid | N-methylation | GAT-1 | Less potent than nipecotic acid | [8] |

| Tiagabine | N-diarylalkenyl substitution | GAT-1 | High affinity and selectivity | [4][7] |

| Phenyl-substituted nipecotic acid ethyl esters | Phenyl groups in lipophilic domain and ethyl ester | mGAT3 and mGAT4 | Preferential activity |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro GABA Uptake Assay

This protocol is used to evaluate the inhibitory activity of compounds on GABA transporters.[9][10]

Objective: To determine the IC50 value of a test compound for the inhibition of GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

-

HEK293 cells expressing the target GAT subtype

-

DMEM supplemented with 10% FBS and antibiotics

-

Assay Buffer: 25 mM HEPES-Tris (pH 7.1), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Unlabeled GABA

-

Test compound and reference inhibitor (e.g., Tiagabine)

-

96-well microplates

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target GAT subtype in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates and allow them to adhere overnight.[9]

-

Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.[9]

-

Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a known potent inhibitor. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[9] d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA. e. Incubate for a specific period (e.g., 10-20 minutes) at room temperature, ensuring the time is within the linear range of GABA uptake.[9]

-

Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells.[9]

-

Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.[9]

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]

Anticonvulsant Activity Assessment (Pentylenetetrazole Model)

The pentylenetetrazole (PTZ) induced seizure model is a common method to screen for potential anticonvulsant drugs.[11][12][13]

Objective: To evaluate the ability of a test compound to protect against seizures induced by pentylenetetrazole.

Animals: Male mice or rats.

Materials:

-

Test compound

-

Pentylenetetrazole (PTZ) solution

-

Vehicle (e.g., saline, DMSO)

-

Syringes and needles for administration

Procedure:

-

Animal Preparation: Acclimate the animals to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, oral).

-

PTZ Induction: After a predetermined time, administer a convulsive dose of PTZ (subcutaneously or intraperitoneally).

-

Observation: Observe the animals for a set period for the onset of seizures (e.g., clonic, tonic-clonic) and mortality.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures and death. Compare the results between the test compound group and the vehicle control group.

Analgesic Activity Assessment (Writhing Test)

The writhing test is a chemical-induced pain model used to screen for analgesic activity.[2]

Objective: To assess the analgesic effect of a test compound by measuring the reduction in writhing behavior induced by an irritant.

Animals: Male mice.

Materials:

-

Test compound

-

Reference analgesic drug (e.g., mefenamic acid)

-

Acetic acid solution (or other irritant)

-

Vehicle

Procedure:

-

Animal Groups: Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

-

Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups.

-

Induction of Writhing: After a specific time, inject the acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms of action is critical in drug development. The following diagrams illustrate key pathways and workflows related to the biological activities of 6-piperidinonicotinic acid and its analogs.

Caption: Mechanism of GABA Uptake Inhibition.

Caption: Anti-inflammatory Signaling Pathway.

Caption: Anticonvulsant Screening Workflow.

Conclusion and Future Directions

The analogs of 6-piperidinonicotinic acid, particularly those derived from nicotinic and nipecotic acids, have demonstrated significant potential in modulating key biological pathways associated with pain, inflammation, and neurological disorders. The structure-activity relationships highlighted in the literature provide a strong foundation for the rational design of novel therapeutic agents. Future research should focus on the synthesis and evaluation of a broader range of 6-piperidinonicotinic acid derivatives to explore their therapeutic potential further. Elucidation of their detailed mechanisms of action and pharmacokinetics will be crucial for their translation into clinical candidates. This guide serves as a foundational resource to support these ongoing research and development efforts.

References

- 1. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticonvulsant activity of intracerebroventricularly administered glial GABA uptake inhibitors and other GABAmimetics in chemical seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-depth Technical Guide: The Mechanism of Action of 6-Piperidinonicotinic Acid in Biological Systems

A notable gap in the current scientific literature is the absence of detailed studies on the specific mechanism of action of 6-Piperidinonicotinic acid. Despite its classification as a nicotinic acid derivative, a comprehensive understanding of its biological activity, receptor binding profile, and associated signaling pathways remains largely unexplored in published research. This guide synthesizes the available theoretical context for its potential interactions while highlighting the critical need for empirical investigation.

Theoretical Framework and Postulated Biological Interactions

6-Piperidinonicotinic acid is a chemical entity that integrates a piperidine ring with a nicotinic acid (pyridine-3-carboxylic acid) core.[1] While this structure suggests potential interactions with biological targets associated with both moieties, it is crucial to underscore that the addition of the piperidine group can significantly alter its pharmacological properties compared to the parent nicotinic acid molecule.[2]

Potential Interaction with Nicotinic Acid Receptors

Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[2] This receptor is primarily expressed in adipocytes and immune cells. The activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis in adipose tissue. However, it is not possible to directly extrapolate these effects to 6-Piperidinonicotinic acid without experimental validation.[2]

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity to nicotinic acid also raises the possibility of interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] These receptors are crucial for synaptic transmission in the central and peripheral nervous systems. However, there are no published studies that have specifically investigated the binding affinity or functional activity of 6-Piperidinonicotinic acid at any nAChR subtype.[2]

Potential Enzyme Inhibition

As a class, nicotinic acid derivatives have been explored as potential inhibitors of various enzymes. For instance, some derivatives have been suggested to inhibit Carbonic Anhydrase III (CAIII).[2] Nevertheless, specific data on the enzyme inhibition kinetics of 6-Piperidinonicotinic acid are not available in the current body of scientific literature.[2]

Quantitative Data Summary

A thorough review of scientific databases reveals a lack of specific quantitative data regarding the biological activity of 6-Piperidinonicotinic acid. Key metrics used to characterize the potency and efficacy of a compound, such as:

-

IC₅₀ (Half-maximal inhibitory concentration)

-

EC₅₀ (Half-maximal effective concentration)

-

Kᵢ (Inhibitory constant)

-

Binding affinity

Experimental Protocols

Due to the lack of published experimental studies on the mechanism of action of 6-Piperidinonicotinic acid, it is not possible to provide detailed methodologies for key experiments. Future research in this area would necessitate the development and application of a range of in vitro and in vivo assays, including but not limited to:

-

Receptor Binding Assays: To determine the affinity of 6-Piperidinonicotinic acid for specific receptors like GPR109A and various nAChR subtypes.

-

Functional Assays: To characterize the functional consequences of receptor binding (e.g., measuring second messenger levels like cAMP or assessing ion channel activity).

-

Enzyme Inhibition Assays: To screen for and quantify any inhibitory effects on relevant enzymes.

-

Cell-based Assays: To investigate the cellular effects of the compound, such as changes in gene expression or cell signaling pathways.

-

In vivo Studies: To evaluate the pharmacological effects and pharmacokinetic properties of 6-Piperidinonicotinic acid in animal models.

Signaling Pathways and Logical Relationships

Given the absence of experimental data, any depiction of signaling pathways for 6-Piperidinonicotinic acid would be purely speculative. To illustrate the general signaling pathway of its parent compound, nicotinic acid, via the GPR109A receptor, a hypothetical diagram is provided below. It is critical to emphasize that this pathway has not been validated for 6-Piperidinonicotinic acid.

References

In Silico Modeling of 6-Piperidinonicotinic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 6-Piperidinonicotinic acid, a versatile scaffold in medicinal chemistry. As a derivative of nicotinic acid featuring a piperidine ring, this compound holds potential for the development of novel kinase inhibitors and receptor modulators.[1] This document outlines detailed methodologies for computational analysis and subsequent experimental validation, aimed at accelerating the discovery and optimization of drug candidates based on this privileged structure.

Physicochemical Properties and Biological Potential

6-Piperidinonicotinic acid (PubChem CID: 120800-50-2) is a heterocyclic building block with a molecular weight of 206.24 g/mol and the IUPAC name 6-(piperidin-1-yl)pyridine-3-carboxylic acid.[1] Its structure, combining the features of nicotinic acid and piperidine, makes it a valuable starting point for exploring structure-activity relationships (SAR) in drug design.[1] Derivatives of nicotinic acid and piperidine have demonstrated a wide range of biological activities, including anticancer, analgesic, and antimicrobial effects, highlighting the therapeutic potential of this compound class.[2][3][4]

Table 1: Physicochemical Properties of 6-Piperidinonicotinic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem |

| Molecular Weight | 206.24 g/mol | [1] |

| IUPAC Name | 6-(piperidin-1-yl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 120800-50-2 | [1] |

Table 2: Illustrative Biological Activity of Related Piperidine and Nicotinic Acid Derivatives

| Compound Class | Target | Assay Type | Measured Value (IC₅₀/Kᵢ) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Enzymatic Assay | 0.98 - 709.6 nM | [5] |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Radioligand Binding Assay | Kᵢ = 3.2 nM | [6][7] |

| Nicotinic acid derivatives | α-amylase | In vitro inhibition assay | Micromolar inhibition | [8] |

| Nicotinic acid-derived acylhydrazones | Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | 1.95 µg/mL | [4] |

In Silico Modeling Workflow

The computational investigation of 6-Piperidinonicotinic acid's interactions with biological targets follows a multi-step workflow. This process allows for the prediction of binding modes and affinities, guiding the selection and design of compounds for synthesis and experimental testing.

Detailed Methodologies for In Silico Modeling

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[9] This technique can be used to screen large compound libraries to identify molecules with the desired features for interacting with a target receptor.

Protocol for Ligand-Based Pharmacophore Modeling:

-

Training Set Selection: A set of active compounds with known biological activity against the target of interest is selected.

-

Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.

-

Feature Identification: Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

-

Model Generation and Validation: Generate pharmacophore hypotheses and validate them using a test set of known active and inactive compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This method is used to estimate the binding affinity and analyze the interactions between the ligand and the active site residues.

Protocol for Molecular Docking:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

Define the binding site or "docking box" around the active site.[11]

-

-

Ligand Preparation:

-

Generate the 3D structure of 6-Piperidinonicotinic acid or its derivatives.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

-

Visualize the protein-ligand complex to understand the binding mode.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking.[14]

Protocol for Protein-Ligand MD Simulation:

-

System Preparation:

-

Use the best-docked pose of the 6-Piperidinonicotinic acid derivative in complex with the target protein.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.[15]

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., CHARMM, AMBER) for the protein and ligand.

-

Define simulation parameters such as temperature, pressure, and simulation time (typically nanoseconds).

-

-

Simulation Execution:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (NVT equilibration).

-

Equilibrate the system at constant pressure (NPT equilibration).

-

Run the production MD simulation for the desired length of time.[15]

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Examine the persistence of key intermolecular interactions over time.

-

Potential Signaling Pathways

Given its structural motifs, 6-Piperidinonicotinic acid derivatives are likely to modulate key cellular signaling pathways implicated in various diseases. As potential kinase inhibitors or receptor modulators, the following pathways are of particular interest for investigation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its dysregulation is frequently observed in cancer, making it a prime target for inhibitor development.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes and are major drug targets.[17][18]

Experimental Protocols for In Vitro Validation

Following in silico predictions, experimental validation is essential to confirm the biological activity of the designed compounds.

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the kinase active site.[19][20]

Protocol:

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer A solution.

-

Prepare serial dilutions of the 6-Piperidinonicotinic acid derivative (test compound).

-

Prepare a solution containing the target kinase and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of the test compound dilutions to the assay wells.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubate the plate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET.

-

Calculate the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (europium).

-

Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

-

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[22][23]

Protocol (Filtration-based):

-

Reagent Preparation:

-

Prepare cell membranes expressing the target receptor.

-

Prepare an assay buffer.

-

Prepare a solution of a known radioligand for the target receptor at a concentration near its Kd.

-

Prepare serial dilutions of the 6-Piperidinonicotinic acid derivative (unlabeled competitor).

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the cell membranes, radioligand, and competitor compound at various concentrations.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.

-

Add scintillation cocktail to the wells.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀, which can then be used to calculate the inhibition constant (Kᵢ).

-

Cell-Based Functional Assay

Cell-based assays are crucial for determining the effect of a compound on cellular signaling pathways in a more physiologically relevant context.[24][25]

Protocol (GPCR-mediated cAMP Assay):

-

Cell Culture and Plating:

-

Culture a cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the 6-Piperidinonicotinic acid derivative for a specified time.

-

Include a known agonist or antagonist as a positive control.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP assay).[26]

-

-

Data Analysis:

-

Normalize the data and plot the cAMP response against the compound concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curve.

-

Conclusion

The in silico modeling of 6-Piperidinonicotinic acid and its derivatives offers a powerful, rational approach to drug discovery. By combining techniques such as pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can efficiently screen and prioritize compounds with a high likelihood of biological activity. The subsequent experimental validation through targeted in vitro assays is critical to confirm these computational predictions and to elucidate the mechanism of action. This integrated workflow, as outlined in this guide, provides a robust framework for the development of novel therapeutics based on the promising 6-Piperidinonicotinic acid scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]

- 14. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Receptor-Ligand Binding Assays [labome.com]

- 24. bioivt.com [bioivt.com]

- 25. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

- 26. revvity.co.jp [revvity.co.jp]

Spectroscopic and Technical Profile of 6-Piperidinonicotinic Acid: A Guide for Researchers

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the spectroscopic and molecular characteristics of 6-piperidinonicotinic acid. Due to the limited availability of published experimental data for this specific compound, this document provides a predictive overview based on the analysis of its constituent chemical moieties—nicotinic acid and piperidine—along with general experimental protocols applicable to its analysis.

Molecular Structure and Properties

6-Piperidinonicotinic acid is a derivative of nicotinic acid (Vitamin B3) where a piperidine ring is attached at the 6th position of the pyridine ring. This substitution is expected to significantly influence its physicochemical properties, including solubility, basicity, and biological activity, compared to the parent nicotinic acid.

Molecular Formula: C₁₁H₁₄N₂O₂ Molecular Weight: 206.24 g/mol CAS Number: 120800-50-2

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the protons on the pyridine ring and the piperidine ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), while the piperidine protons will be in the aliphatic region (typically δ 1.5-4.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the piperidine nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six carbons of the pyridine ring and the five distinct carbons of the piperidine ring. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically δ 160-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Piperidinonicotinic Acid

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine C2-H | 8.5 - 8.9 | 150 - 155 |

| Pyridine C4-H | 7.8 - 8.2 | 135 - 140 |

| Pyridine C5-H | 6.7 - 7.1 | 110 - 115 |

| Piperidine C2'/C6'-H (axial & equatorial) | 3.3 - 3.7 | 45 - 50 |

| Piperidine C3'/C5'-H (axial & equatorial) | 1.5 - 1.9 | 25 - 30 |

| Piperidine C4'-H (axial & equatorial) | 1.5 - 1.9 | 24 - 28 |

| Carboxylic Acid C=O | - | 165 - 175 |

| Pyridine C3 | - | 120 - 125 |

| Pyridine C6 | - | 158 - 162 |

Note: These are estimated values and require experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Frequencies for 6-Piperidinonicotinic Acid

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-piperidinonicotinic acid, a prominent molecular ion peak [M]⁺ at m/z 206 would be expected in the mass spectrum. Fragmentation may involve the loss of the carboxylic acid group (-45 Da) and cleavage of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for 6-Piperidinonicotinic Acid

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 206 | Molecular Ion |

| [M-COOH]⁺ | 161 | Loss of carboxylic acid group |

| Various fragments | < 161 | Fragments from the piperidine and pyridine rings |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-piperidinonicotinic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-piperidinonicotinic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a pH adjustment) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for one-dimensional spectra should be used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Potential Signaling Pathways and Biological Activity

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes. The introduction of a piperidine moiety may alter the binding affinity and selectivity for different nAChR subtypes.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by nicotinic acid analogs.

Caption: A potential signaling pathway for 6-Piperidinonicotinic acid.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 6-piperidinonicotinic acid and outlines standard methodologies for its experimental characterization. The provided diagrams illustrate a general experimental workflow and a potential biological signaling pathway. It is crucial for researchers to obtain and analyze experimental data to confirm these predictions and to further investigate the unique chemical and biological properties of this compound. The availability of such data will be invaluable for its potential applications in medicinal chemistry and drug discovery.

Discovery and natural occurrence of 6-Piperidinonicotinic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and occurrence of 2-Piperidinonicotinic acid (CAS 78253-61-9), a heterocyclic compound of interest in medicinal chemistry. Our investigation reveals that 2-Piperidinonicotinic acid is a synthetic molecule, with its origins tracing back to fundamental research in the 1970s on the reactivity of pyridine derivatives. This document provides a comprehensive overview of its synthetic pathway, based on available scientific literature, and clarifies its identity, distinguishing it from its isomer, 6-Piperidinonicotinic acid. To date, there is no evidence of 2-Piperidinonicotinic acid occurring naturally. This guide presents detailed experimental protocols, quantitative data in structured tables, and a visual representation of the synthetic workflow to aid researchers in its preparation and further exploration.

Introduction

2-Piperidinonicotinic acid, also known as 2-(piperidin-1-yl)nicotinic acid, is a substituted pyridine carboxylic acid. Its structure, featuring a piperidine ring at the 2-position of a nicotinic acid scaffold, makes it a valuable building block in the design of novel therapeutic agents. An initial point of clarification is the distinction from its isomer, 6-Piperidinonicotinic acid. The compound widely referenced under CAS number 78253-61-9 is definitively 2-Piperidinonicotinic acid. This guide focuses exclusively on this 2-substituted isomer. The absence of this compound in natural product databases and the broader scientific literature strongly indicates its synthetic origin.

Discovery and Synthesis

The discovery of 2-Piperidinonicotinic acid is not marked by a singular, celebrated event but rather emerges from the systematic exploration of nucleophilic aromatic substitution reactions on the pyridine ring. A seminal work in this area appears to be a 1975 publication in the Polish Journal of Pharmacology and Pharmacy. This study detailed the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyanopyridine with various cyclic amines, including piperidine.[1] This reaction provides the direct precursor to 2-Piperidinonicotinic acid, which can then be obtained through the hydrolysis of the nitrile functional group.

Synthetic Pathway

The synthesis of 2-Piperidinonicotinic acid can be conceptualized as a two-step process starting from 2-chloro-3-cyanopyridine:

-

Nucleophilic Aromatic Substitution: Reaction of 2-chloro-3-cyanopyridine with piperidine to yield 2-(piperidin-1-yl)nicotinonitrile.

-

Hydrolysis: Conversion of the nitrile group of 2-(piperidin-1-yl)nicotinonitrile to a carboxylic acid to form the final product, 2-Piperidinonicotinic acid.

The overall synthetic workflow is depicted below:

References

6-Piperidinonicotinic acid safety, toxicity, and handling guidelines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and summary of publicly available safety information. It is not a substitute for a formal risk assessment or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

6-Piperidinonicotinic acid (CAS No. 120800-50-2) is a heterocyclic compound incorporating both a piperidine and a nicotinic acid moiety.[1][2] Its structure suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical development.[1][2] This guide provides a consolidated overview of the available safety, toxicity, and handling information to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 6-Piperidinonicotinic acid is provided below.

| Property | Value | Source |

| CAS Number | 120800-50-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Solid, crystalline powder (typical) | [4] |

| Melting Point | 248 - 250 °C (decomposes) | [5] |

| Synonyms | 6-(1-Piperidinyl)pyridine-3-carboxylic acid, 6-Piperidin-1-ylnicotinic acid, 3,4,5,6-Tetrahydro-2H-[1,2']Bipyridinyl-5'-carboxylic Acid | [1][2][3] |

Hazard Identification and Classification

6-Piperidinonicotinic acid is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

Source:[5]

One available Safety Data Sheet for the related compound 2-Piperidin-1-ylnicotinic acid also indicates that it is harmful by inhalation, in contact with skin, and if swallowed (Risk Phrases: 20/21/22).[6][7] While this is a different isomer, it suggests that caution should be exercised for all routes of exposure.

Experimental Protocols Overview

Detailed experimental protocols for the toxicological assessment of 6-Piperidinonicotinic acid are not publicly available. The hazard classifications provided by suppliers are based on standardized tests (e.g., OECD guidelines) or data from structurally similar compounds. These typically involve:

-

Skin Corrosion/Irritation Studies: Application of the substance to the skin of laboratory animals (historically rabbits) or in vitro models using reconstructed human epidermis to assess the potential for irreversible skin damage.

-

Serious Eye Damage/Irritation Studies: Instillation of the substance into the eyes of laboratory animals or use of in vitro alternatives to evaluate the potential for corneal and conjunctival damage.

-

Acute Toxicity Studies: Administration of the substance to animals via oral, dermal, or inhalation routes to determine the dose that causes lethality in 50% of the test population (LD50/LC50). As stated, this data is not available for 6-Piperidinonicotinic acid.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling 6-Piperidinonicotinic acid.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

Personal Protective Equipment (PPE)

The following diagram outlines the mandatory PPE for handling 6-Piperidinonicotinic acid.

Caption: Required Personal Protective Equipment for handling 6-Piperidinonicotinic acid.

Handling Procedures

The workflow for safely handling solid 6-Piperidinonicotinic acid should minimize dust generation and prevent contact.

Caption: Standard workflow for handling solid 6-Piperidinonicotinic acid.

Storage

-

Store in a cool, dry, well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures and First Aid

Immediate action is required in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6][8] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[5][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6] |

The following diagram illustrates the logical flow for responding to an accidental exposure.

Caption: Emergency response workflow for accidental exposure.

Toxicological Information Summary

As previously noted, specific LD50/LC50 values are not available. The toxicological profile is based on GHS classifications.

-

Acute Toxicity: While no quantitative data exists, hazard classifications for related compounds suggest it may be harmful if swallowed, inhaled, or in contact with skin.[6][7]

-

Skin Corrosion/Irritation: Causes severe skin burns.[5]

-

Serious Eye Damage/Irritation: Causes serious, potentially irreversible eye damage.[5]

-

Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.[5]

-

Chronic Toxicity: No information was found regarding the long-term effects, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[6][7]

Conclusion

6-Piperidinonicotinic acid is a hazardous chemical that must be handled with significant care. The primary risks are severe skin and eye damage and respiratory tract irritation. While comprehensive toxicological data is lacking, the available information mandates the use of stringent engineering controls, appropriate personal protective equipment, and cautious handling techniques. All personnel must be thoroughly familiar with the emergency procedures before working with this compound.

References

- 1. Toxicity of nicotinic acid and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 120800-50-2: 6-Piperidinonicotinic Acid | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Toxicological study of pyridoxal isonicotinoyl hydrazone: acute and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 2-Piperidin-1-ylnicotinic acid MSDS CasNo.78253-61-9 [m.lookchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Piperidinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 6-Piperidinonicotinic acid, a valuable building block in medicinal chemistry. The synthesis involves a nucleophilic aromatic substitution reaction between 6-chloronicotinic acid and piperidine. This application note includes a comprehensive experimental procedure, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

6-Piperidinonicotinic acid is a heterocyclic compound that incorporates both a piperidine and a nicotinic acid moiety. This structural combination makes it a key intermediate in the development of novel pharmaceutical agents. The piperidine ring can influence solubility and pharmacokinetic properties, while the nicotinic acid core provides a handle for further chemical modifications. The synthesis described herein is a robust and reproducible method for obtaining this compound in a laboratory setting.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | Off-white to yellow crystalline powder | 188-192 |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | -9 |

| 6-Piperidinonicotinic Acid | C₁₁H₁₄N₂O₂ | 206.24 | White to off-white solid | Not available |

Table 2: Experimental Parameters and Results

| Parameter | Value |

| Reactants | |

| 6-Chloronicotinic Acid | 1.0 eq |

| Piperidine | 3.0 eq |

| Reaction Conditions | |

| Solvent | Water |

| Temperature | 120 °C |

| Time | 48 hours |

| Work-up & Purification | |

| pH Adjustment | ~4-5 with HCl |

| Purification Method | Recrystallization from Ethanol/Water |

| Yield | |

| Theoretical Yield | Calculated based on 6-chloronicotinic acid |

| Actual Yield | ~75% (literature) |

Experimental Protocol

This protocol details the synthesis of 6-Piperidinonicotinic acid from 6-chloronicotinic acid and piperidine.

Materials:

-

6-Chloronicotinic acid

-

Piperidine

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 equivalent).

-

Addition of Reagents: To the flask, add deionized water and piperidine (3.0 equivalents).

-

Reaction: Heat the mixture to 120 °C and maintain it at this temperature under reflux with vigorous stirring for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After 48 hours, cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 6-Piperidinonicotinic acid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 6-Piperidinonicotinic acid.

Note: No specific signaling pathways involving 6-Piperidinonicotinic acid were identified in the literature search. Therefore, a diagram of the experimental workflow has been provided as a logical relationship visualization.

6-Piperidinonicotinic Acid as a Molecular Probe for High-Resolution Imaging of GABA Transporters

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Piperidinonicotinic acid is a heterocyclic compound featuring both a piperidine and a nicotinic acid moiety. While its direct applications as a molecular probe are not extensively documented, its structural similarity to known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) makes it a compelling candidate for the development of novel molecular probes. By functionalizing 6-piperidinonicotinic acid with a fluorophore, it can be transformed into a powerful tool for studying the distribution, function, and pharmacology of GATs in living cells and tissues. These transporters play a crucial role in regulating GABAergic neurotransmission, and their dysfunction is implicated in various neurological disorders, including epilepsy and anxiety.

This document provides detailed application notes and protocols for the synthesis and use of a fluorescently labeled 6-piperidinonicotinic acid derivative as a molecular probe for imaging GATs.

Principle of Application

The piperidine ring of 6-piperidinonicotinic acid is structurally analogous to nipecotic acid, a well-known competitive inhibitor of GATs.[1] This structural motif is responsible for the molecule's affinity for the GABA binding site on the transporter. The nicotinic acid portion of the molecule provides a convenient handle for chemical modification, allowing for the attachment of a fluorophore. The resulting fluorescent probe can then be used to visualize the localization of GATs on the cell surface and to quantify their expression levels. Furthermore, by employing techniques such as fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP), this probe can be used to study ligand-transporter interactions and to screen for novel GAT inhibitors.

Quantitative Data Summary

The inhibitory activity of various piperidine-based compounds against different GAT subtypes has been characterized. While specific data for a fluorescently labeled 6-piperidinonicotinic acid is not yet available, the following table summarizes the IC50 values for nipecotic acid and its derivatives, providing a reference for the expected activity of a probe based on this scaffold.

| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |

| (±)-Nipecotic acid | 8 | 38 | 106 | 2370 | |

| Tiagabine | 0.725 | >100 | >100 | >100 | [2] |

| SKF 89976A | 7.3 | 550 | 944 | 7210 | [2] |

| DDPM-2571 | 0.0052 | - | - | - | [3] |

Note: Data for various compounds are from different studies and experimental conditions, and should be used for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent 6-Piperidinonicotinic Acid Probe (6-PNA-Fluorescein)

This protocol describes a hypothetical two-step synthesis to label 6-piperidinonicotinic acid with fluorescein, a commonly used green fluorophore.

Step 1: N-Alkylation of 6-Piperidinonicotinic Acid with a Linker

This step introduces a reactive group for subsequent fluorophore conjugation.

-

Materials:

-

6-Piperidinonicotinic acid

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve 6-piperidinonicotinic acid (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Conjugation with Fluorescein

This step attaches the fluorophore to the linker.

-

Materials:

-

N-alkylated 6-piperidinonicotinic acid from Step 1

-

Fluorescein-5-isothiocyanate (FITC)

-

Triethylamine (TEA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

First, hydrolyze the ester of the N-alkylated product from Step 1 using standard procedures (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.

-

Dissolve the resulting carboxylic acid (1 equivalent) in anhydrous DMSO.

-

Add triethylamine (3 equivalents) to the solution.

-

Add FITC (1.1 equivalents) to the stirring solution.

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, purify the fluorescent probe by preparative HPLC to obtain the final product, 6-PNA-Fluorescein.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

-

Protocol 2: Live-Cell Imaging of GABA Transporters

This protocol details the use of the 6-PNA-Fluorescein probe for visualizing GATs in cultured cells.

-

Materials:

-

HEK293 cells stably expressing a GAT subtype (e.g., GAT-1)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

6-PNA-Fluorescein probe (stock solution in DMSO)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Confocal microscope with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm) and the nuclear stain.[4]

-

-

Procedure:

-

Cell Culture: Plate the GAT-expressing HEK293 cells onto glass-bottom dishes and culture until they reach 70-80% confluency.

-

Probe Incubation:

-

Prepare a working solution of the 6-PNA-Fluorescein probe in serum-free DMEM at a final concentration of 1-10 µM.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Wash the cells three times with warm PBS to remove unbound probe.

-

Counterstaining (Optional): Incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature to stain the nuclei.

-

Imaging:

-

Replace the PBS with fresh imaging medium (e.g., phenol red-free DMEM).

-

Image the cells using a confocal microscope. Use a 488 nm laser line for excitation of fluorescein and collect the emission between 500-550 nm.[5]

-

Acquire z-stack images to visualize the probe's distribution on the cell surface and within intracellular compartments.

-

-

Signaling Pathway Context

The 6-PNA-Fluorescein probe targets GABA transporters, which are crucial components of the GABAergic synapse. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By visualizing GATs, researchers can gain insights into the regulation of GABAergic neurotransmission.

Potential Applications and Future Directions

-

High-Throughput Screening: The 6-PNA-Fluorescein probe can be adapted for high-throughput screening assays to identify novel modulators of GATs.

-

Disease Modeling: This probe can be used in cellular and animal models of neurological disorders to investigate alterations in GAT expression and function.

-

Super-Resolution Microscopy: With brighter and more photostable fluorophores, this probe could be used in super-resolution imaging techniques to visualize the nanoscale organization of GATs in the synaptic cleft.

-

In Vivo Imaging: Development of near-infrared fluorescent derivatives of 6-piperidinonicotinic acid could enable in vivo imaging of GATs in animal models.

Conclusion

While 6-piperidinonicotinic acid itself is not a molecular probe, its chemical structure provides a promising scaffold for the development of such tools. By conjugating it with a fluorophore, researchers can create a valuable probe for studying GABA transporters, with wide-ranging applications in neuroscience research and drug discovery. The protocols and data presented here provide a foundation for the synthesis and utilization of these novel molecular probes.

References

- 1. GABA Transporters [sigmaaldrich.com]

- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorophores for Confocal Microscopy [evidentscientific.com]

- 5. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

Application Notes and Protocols: 6-Piperidinonicotinic Acid as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-piperidinonicotinic acid as a key building block for the synthesis of complex molecules with potential therapeutic applications. The document outlines synthetic protocols, highlights relevant biological targets, and presents quantitative data for structurally related compounds to guide research and development efforts.

Introduction